![molecular formula C19H17N5O3 B8054899 塞拉贝利 CAS No. 1428967-74-1](/img/structure/B8054899.png)
塞拉贝利
描述
Serabelisib (also known as INK1117 and TAK-117) is an orally bioavailable, PI3K p110α- isoform-specific inhibitor . It has an in vitro IC50 of 15 nM and is highly selective against other isoforms (p110β, p110γ, and p110δ) and mTOR .
Molecular Structure Analysis
Serabelisib has a molecular formula of C19H17N5O3 . Its InChIKey is BLGWHBSBBJNKJO-UHFFFAOYSA-N . The ChemSpider ID for Serabelisib is 35143228 .
Physical And Chemical Properties Analysis
Serabelisib has an average mass of 363.370 Da and a monoisotopic mass of 363.133148 Da .
科学研究应用
- Background : Serabelisib is currently being investigated for solid malignancy treatment, including bladder cancer .
- Effects : Serabelisib reduces cell viability, inhibits colony formation, and induces apoptosis in hepatoma cells (HepG2 and HuH-6). It also suppresses migration and invasion capacity .
- SGLT2 Inhibitors Repurposing : Recent evidence suggests that SGLT2 inhibitors (including canagliflozin and dapagliflozin) exhibit in vitro and in vivo anticancer activities. Serabelisib, originally developed as an antidiabetic drug, may also contribute to this effect .
- Serabelisib + Insulin Suppressing Diet (ISD) : Clinical trials are exploring the feasibility of combining serabelisib with an ISD (with or without nab-paclitaxel). The goal is to enhance anticancer activity while minimizing side effects .
- GSDMD-Mediated Pyroptosis : Serabelisib regulates pyroptosis (a form of programmed cell death) in hepatoma cells via the PI3K/Akt/E-cadherin signaling pathway. This mechanism may have implications for cancer therapy .
- EMT Suppression : Serabelisib downregulates EMT-related genes and proteins. EMT influences tumor invasiveness and metastasis, making this effect relevant for cancer treatment .
Cancer Treatment
Anticancer Activity
Combination Therapy
Pyroptosis Regulation
Epithelial–Mesenchymal Transition (EMT) Inhibition
Mitochondrial Function Modulation
安全和危害
未来方向
作用机制
Mode of Action
Serabelisib selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway . It acts as an ATP-competitive inhibitor of the PI3Kα isoform, blocking cellular proliferation and leading to apoptosis . By inhibiting PI3Kα, Serabelisib disrupts the PI3K/Akt signaling pathway, which can result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is one of the most important intracellular pathways, regulating cell growth, motility, survival, metabolism, and angiogenesis . Hyperactivation of this pathway has been associated with tumorigenesis and resistance to treatment in various cancer types . By inhibiting PI3Kα, Serabelisib can disrupt this pathway, leading to decreased cellular proliferation and increased cellular death .
Pharmacokinetics
It is known that serabelisib is orally bioavailable , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
Serabelisib’s action results in a decrease in cellular proliferation and an increase in cellular death . It has been found to reduce the migration and invasion capacity of cells . Furthermore, genes and proteins of the PI3K/AKT signaling pathway are downregulated, while those that promote apoptosis and pyroptosis or inhibit epithelial–mesenchymal transition (EMT) are upregulated .
Action Environment
It is under investigation in a clinical trial to evaluate the relative bioavailability, effect of food, and gastric potential hydrogen (ph) modification on the pharmacokinetics of serabelisib . This suggests that factors such as diet and stomach acidity could potentially influence the drug’s action, efficacy, and stability.
属性
IUPAC Name |
[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGWHBSBBJNKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Serabelisib | |
CAS RN |
1268454-23-4 | |
Record name | Serabelisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serabelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SERABELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。